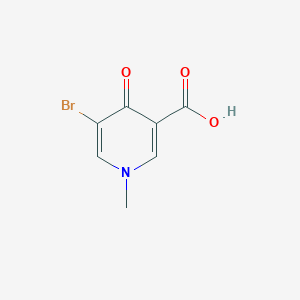

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1-methyl-4-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-9-2-4(7(11)12)6(10)5(8)3-9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMJHIJNSWILNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166763-89-7 | |

| Record name | 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the bromination of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets and influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of dihydropyridine derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Bromine vs. Nitro Groups : Bromine at position 5 (target compound) vs. nitro at position 5 () alters electron density, affecting reactivity. Bromine’s bulkiness may hinder binding compared to nitro’s electron-withdrawing nature.

- Carboxylic Acid Position : The carboxylic acid at position 3 (target compound) vs. position 2 () impacts metal chelation or hydrogen-bonding capabilities.

- Aromatic Substitutents : The 3-nitrophenyl group in enhances lipophilicity, critical for blood-brain barrier penetration in cardiovascular drugs.

Key Findings:

- Anticancer Potential: Derivatives of the target compound (e.g., KJ1–KJ19) exhibit cytotoxicity against cancer cells via autophagy induction .

- Cardiovascular Applications : Methoxycarbonyl and nitrophenyl substituents () are critical for calcium channel modulation in drugs like barnidipine .

- Antioxidant Activity : Nitrile and acetyl groups enhance radical scavenging, as seen in Tirzite’s compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including modifications of the Hantzsch dihydropyridine synthesis. For example, condensation of substituted aldehydes with β-keto esters in the presence of ammonium acetate under reflux conditions (ethanol, 80°C) yields dihydropyridine intermediates. Bromination at the 5th position is achieved using bromine or N-bromosuccinimide (NBS) in a controlled environment. Post-synthetic hydrolysis of ester groups (e.g., ethyl to carboxylic acid) is performed using aqueous HCl or NaOH .

| Key Reaction Conditions |

|---|

| Solvent: Ethanol/THF |

| Temperature: 60–80°C |

| Catalysts: NH₄OAc or BF₃·Et₂O |

| Purification: Column chromatography (SiO₂, EtOAc/hexane) |

Q. How is the compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR in DMSO-d₆ typically shows signals for the methyl group (δ ~2.5–3.0 ppm), aromatic protons (δ ~7.5–8.5 ppm), and carboxylic acid protons (δ ~12–14 ppm). X-ray crystallography may confirm stereoelectronic effects of bromine and methyl substituents .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli), while anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancer cells) are calculated. Enzymatic inhibition (e.g., kinases) is evaluated using fluorescence-based assays .

Advanced Research Questions

Q. How do electronic effects of bromine and methyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity enhances electrophilic aromatic substitution (EAS) at the 5th position, while the methyl group at N1 sterically hinders nucleophilic attacks. Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalysis (2–5 mol%) in THF/H₂O at 70°C. Computational studies (DFT) show bromine lowers LUMO energy, facilitating oxidative addition .

| Reactivity Comparison |

|---|

| Substituent |

| Bromine |

| Chlorine |

| Hydrogen |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions (pH, serum content) or impurity profiles. Validate purity via HPLC (>95%) and control for solvent effects (DMSO ≤1%). Use orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT) and replicate studies across independent labs. Meta-analyses of SAR databases can identify outliers .

Q. What strategies optimize its solubility for in vivo studies?

- Methodological Answer : Salt formation (sodium or ammonium salts) improves aqueous solubility. Co-solvents (PEG-400, cyclodextrins) or nanoformulations (liposomes) enhance bioavailability. LogP calculations (ADMET Predictor™) guide derivatization—e.g., adding polar groups (-OH, -NH₂) at the 2nd position reduces hydrophobicity .

Q. How to design derivatives for selective enzyme inhibition?

- Methodological Answer : Docking studies (AutoDock Vina) map interactions with target enzymes (e.g., COX-2, CDK2). Introduce hydrogen-bond donors (carboxylic acid) at C3 and hydrophobic groups (aryl rings) at C5. Kinetic assays (Lineweaver-Burk plots) differentiate competitive vs. allosteric inhibition. Fluorescent probes (BODIPY tags) track target engagement in live cells .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

- Methodological Answer : Variations in cell line genetic backgrounds (e.g., p53 status in HeLa vs. HT-29) or culture conditions (hypoxia vs. normoxia) alter drug sensitivity. Standardize protocols (e.g., ATCC guidelines) and use isogenic cell pairs. Cross-validate with transcriptomic profiling (RNA-seq) to identify resistance markers .

Experimental Design Considerations

Q. What controls are critical in stability studies under physiological conditions?

- Methodological Answer : Include:

- Positive control : Known stable analog (e.g., 5-FU).

- Negative control : Compound-free buffer (PBS, pH 7.4).

- Temperature control : 37°C vs. 4°C to assess thermal degradation.

- LC-MS monitoring at t = 0, 24, 48 h quantifies hydrolytic or oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.